

The Carcinogenic Potential of Chlorinated Aliphatic Hydrocarbons: A Technical Guide

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Compound of Interest

Compound Name: 1,1,3-Trichloro-1-butene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core evidence and mechanistic understanding of the potential carcinogenicity of key chlorinated aliphatic hydrocarbons. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes quantitative data from pivotal animal bioassays, details the experimental protocols of these studies, and visualizes the critical signaling pathways implicated in the carcinogenic processes.

Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from long-term carcinogenicity bioassays of selected chlorinated aliphatic hydrocarbons in rodent models. These data highlight the dose-dependent carcinogenic effects and target organ specificity of these compounds.

Table 1: Carcinogenicity of 1,2-Dichloroethane in Rats and Mice

Species/Sex	Exposure Route	Dose	Duration	Target Organ	Tumor Type	Incidence
Rat (Osborne-Mendel)/Male	Gavage	47 mg/kg/day (low)	78 weeks	Forestomach	Squamous-cell carcinoma	Not specified
95 mg/kg/day (high)	78 weeks	Forestomach	Squamous-cell carcinoma	Not specified		
47 mg/kg/day (low)	78 weeks	Circulatory System	Hemangioma	Not specified		
95 mg/kg/day (high)	78 weeks	Circulatory System	Hemangioma	Not specified		
Rat (Osborne-Mendel)/Female	Gavage	47 mg/kg/day (low)	78 weeks	Mammary Gland	Adenocarcinoma	Not specified
95 mg/kg/day (high)	78 weeks	Mammary Gland	Adenocarcinoma	Not specified		
Rat (F344)/Male	Inhalation	10, 40, 160 ppm	104 weeks	Subcutaneous Tissue	Fibroma	Dose-dependent increase
10, 40, 160 ppm	104 weeks	Mammary Gland	Fibroadenoma	Dose-dependent increase		
10, 40, 160 ppm	104 weeks	Peritoneum	Mesothelioma	Dose-dependent increase		

Rat (F344)/Fe male	Inhalation	10, 40, 160 ppm	104 weeks	Subcutaneous Tissue	Fibroma	Dose- dependent increase
10, 40, 160 ppm	104 weeks	Mammary Gland	Adenoma, Fibroadenoma, Adenocarcinoma	Dose- dependent increase		
Mouse (B6C3F1)/ Male	Gavage	97 mg/kg/day (low)	78 weeks	Lung	Alveolar/bronchiolar adenoma	Not specified
195 mg/kg/day (high)	78 weeks	Lung	Alveolar/bronchiolar adenoma	Significant increase		
Mouse (B6C3F1)/ Female	Gavage	149 mg/kg/day (low)	78 weeks	Lung	Alveolar/bronchiolar adenoma	7/50 (14%)
299 mg/kg/day (high)	78 weeks	Lung	Alveolar/bronchiolar adenoma	15/48 (31%)		
149 mg/kg/day (low)	78 weeks	Mammary Gland	Adenocarcinoma	9/50 (18%)		
299 mg/kg/day (high)	78 weeks	Mammary Gland	Adenocarcinoma	7/48 (15%)		
149 mg/kg/day (low)	78 weeks	Uterus	Adenocarcinoma	3/49 (6%)		
299 mg/kg/day (high)	78 weeks	Uterus	Adenocarcinoma	4/47 (9%)		

Mouse (BDF1)/Fe male	Inhalation	10, 30, 90 ppm	104 weeks	Lung	Bronchiolo- alveolar adenoma and carcinoma	Dose- dependent increase
10, 30, 90 ppm	104 weeks	Uterus	Endometria l stromal polyp	Dose- dependent increase		
10, 30, 90 ppm	104 weeks	Mammary Gland	Adenocarci noma	Dose- dependent increase		
10, 30, 90 ppm	104 weeks	Liver	Hepatocell ular adenoma	Dose- dependent increase		

Source: National Cancer Institute, 1978; Nagano et al., 2006.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Carcinogenicity of Trichloroethylene in Rats and Mice

Species/Sex	Exposure Route	Dose	Duration	Target Organ	Tumor Type	Incidence
Rat (Osborne-Mendel)/Male	Gavage	549 mg/kg/day (low)	78 weeks	Kidney	No significant increase	-
1097 mg/kg/day (high)	78 weeks	Kidney	No significant increase	-		
Rat (F344)/Male	Inhalation	600 ppm	104 weeks	Kidney	Renal tubule carcinoma	4/130
Mouse (B6C3F1)/Male	Gavage	1169 mg/kg/day (low)	78 weeks	Liver	Hepatocellular carcinoma	26/50 (52%)
2339 mg/kg/day (high)	78 weeks	Liver	Hepatocellular carcinoma	31/48 (65%)		
Mouse (B6C3F1)/Female	Gavage	869 mg/kg/day (low)	78 weeks	Liver	Hepatocellular carcinoma	4/50 (8%)
1739 mg/kg/day (high)	78 weeks	Liver	Hepatocellular carcinoma	11/47 (23%)		

Source: National Cancer Institute, 1976; Maltoni et al., 1988.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 3: Carcinogenicity of Chloroform in Rats and Mice

Species/Sex	Exposure Route	Dose	Duration	Target Organ	Tumor Type	Incidence
Rat (Osborne-Mendel)/Male	Drinking Water	160 mg/kg/day (high)	104 weeks	Kidney	Renal tubular adenoma and adenocarcinoma	14%
Mouse (B6C3F1)/Female	Drinking Water	263 mg/kg/day (high)	104 weeks	Liver	Hepatocellular carcinoma	No significant increase

Source: Jorgenson et al., 1985.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Table 4: Carcinogenicity of Carbon Tetrachloride in Rodents

Species/Sex	Exposure Route	Dose	Duration	Target Organ	Tumor Type
Rat	Oral, Subcutaneous, Inhalation	Not specified	Not specified	Liver, Mammary Gland	Benign and malignant tumors
Mouse	Oral, Inhalation	Not specified	Not specified	Liver, Adrenal Gland	Benign and malignant tumors

Source: IARC, 1972, 1979, 1999; Nagano et al., 1998, 2007.[\[22\]](#)[\[23\]](#)

Table 5: Carcinogenicity of Vinyl Chloride in Rodents

Species/Species	Exposure Route	Dose	Duration	Target Organ	Tumor Type
Rat, Mouse, Hamster	Oral, Inhalation	Not specified	Not specified	Liver, Mammary Gland, Lung, Zymbal Gland, Skin	Angiosarcoma, Carcinoma

Source: IARC, 1974, 1979, 1987, 2008.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. Below are summaries of the experimental protocols for some of the key studies cited in this guide.

NCI Bioassay of 1,2-Dichloroethane (Gavage)[\[3\]](#)[\[4\]](#)

- Test Animals: Osborne-Mendel rats and B6C3F1 mice, approximately 6 weeks old at the start of the study. Groups of 50 male and 50 female animals of each species were used for each dose group, with 20 animals of each sex as vehicle controls.
- Compound Administration: Technical-grade 1,2-dichloroethane was administered in corn oil via gavage, 5 times per week for 78 weeks.
- Dosage:
 - Rats (both sexes): Time-weighted average doses of 47 mg/kg/day (low dose) and 95 mg/kg/day (high dose).
 - Male Mice: Time-weighted average doses of 97 mg/kg/day (low dose) and 195 mg/kg/day (high dose).
 - Female Mice: Time-weighted average doses of 149 mg/kg/day (low dose) and 299 mg/kg/day (high dose).

- Dosage adjustments were made during the study based on toxicity.
- Observation Period: Following the 78-week administration period, animals were observed for an additional 15 to 32 weeks, depending on the group.
- Pathology: A complete necropsy and microscopic evaluation of all major tissues and organs were conducted on all animals.

Inhalation Carcinogenicity Study of 1,2-Dichloroethane[2]

- Test Animals: Groups of 50 F344 rats and 50 BDF1 mice of both sexes.
- Compound Administration: Whole-body inhalation exposure to 1,2-dichloroethane vapor for 6 hours/day, 5 days/week for 104 weeks.
- Dosage (Concentration):
 - Rats: 10, 40, or 160 ppm.
 - Mice: 10, 30, or 90 ppm.
- Pathology: Complete necropsy and histopathological examination of organs and tissues were performed. Hematological, blood biochemical, and urinary parameters were also analyzed.

NCI Bioassay of Trichloroethylene (Gavage)[7]

- Test Animals: Osborne-Mendel rats and B6C3F1 mice, approximately 6 weeks old. 50 animals per sex per dose group, with 20 matched controls.
- Compound Administration: Industrial grade (>99% pure) trichloroethylene was administered in corn oil via oral gavage, 5 times per week for 78 weeks.
- Dosage:
 - Rats: Initial doses of 650 and 1300 mg/kg, later adjusted.

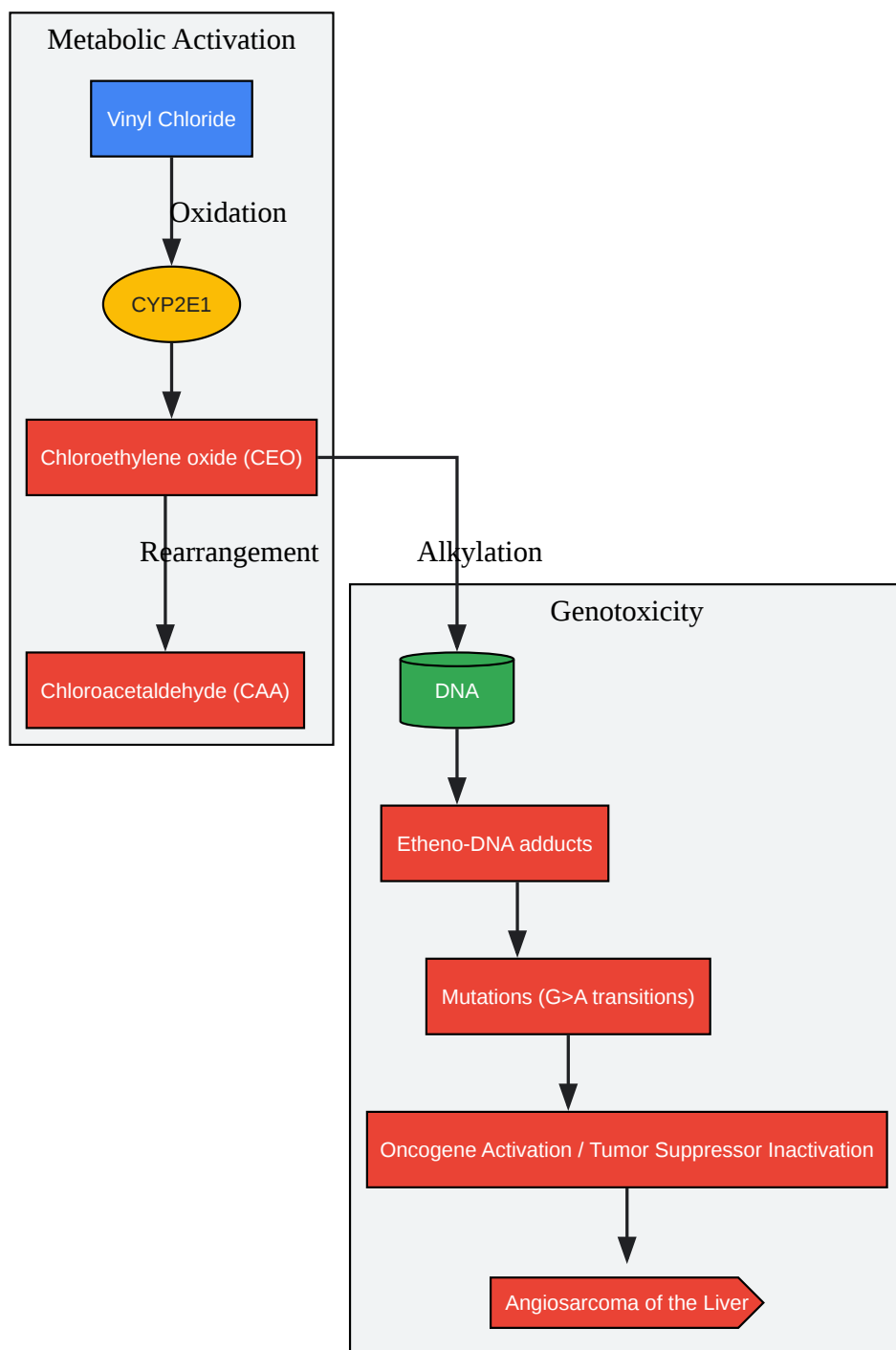
- Mice: Time-weighted average doses of 1169 and 2339 mg/kg for males, and 869 and 1739 mg/kg for females.
- Observation Period: Animals were observed until terminal sacrifice at 110 weeks for rats and 90 weeks for mice.
- Pathology: A complete necropsy and microscopic evaluation of all animals were conducted.

Chloroform in Drinking Water Study[15]

- Test Animals: Male Osborne-Mendel rats and female B6C3F1 mice.
- Compound Administration: Chloroform was administered in the drinking water for 104 weeks.
- Dosage (Concentration in Water): 0, 200, 400, 900, and 1800 mg/liter.
- Pathology: Complete histopathological examination of tissues was performed at the end of the study.

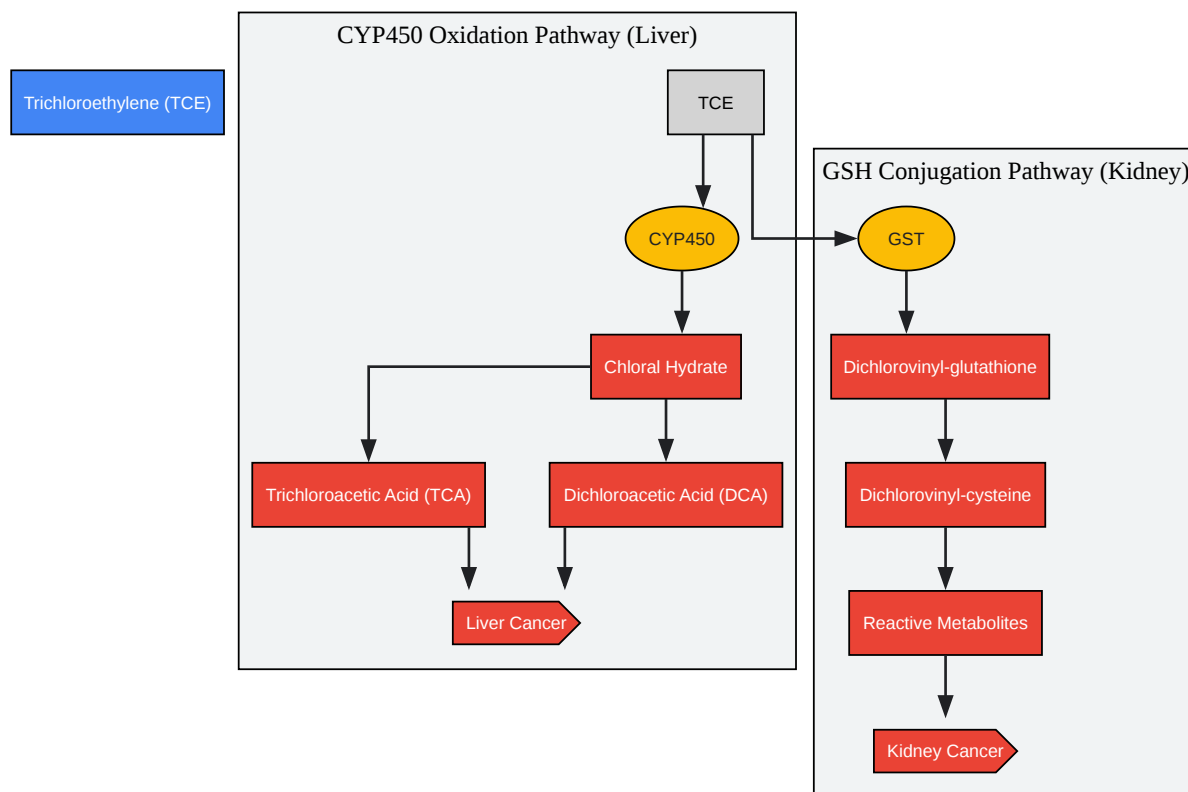
Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenic mechanisms of chlorinated aliphatic hydrocarbons are complex and can involve both genotoxic and non-genotoxic pathways. The following diagrams illustrate some of the key proposed signaling pathways.



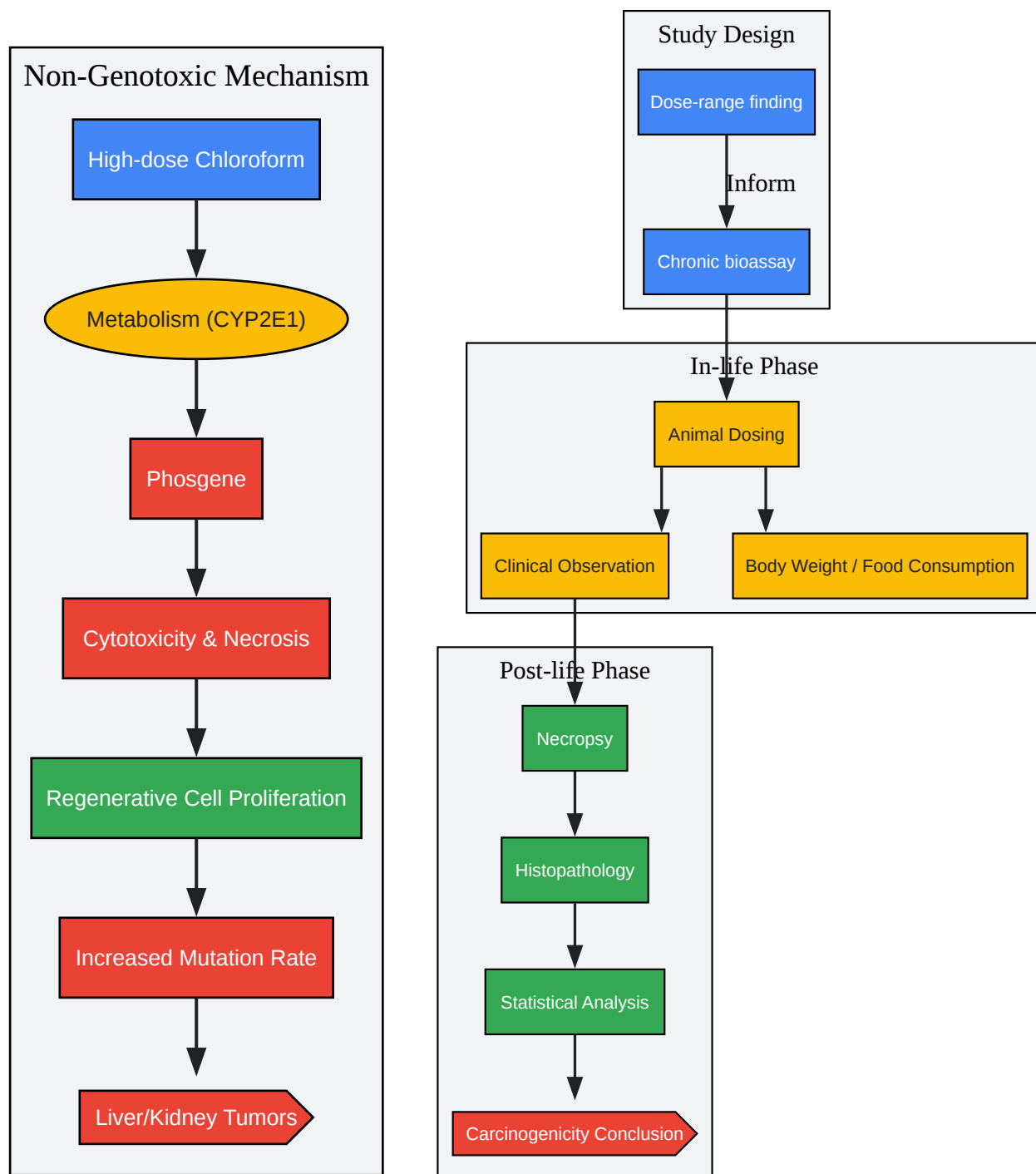
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Carcinogenic Pathway of Vinyl Chloride



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Metabolic Pathways of Trichloroethylene Carcinogenicity



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